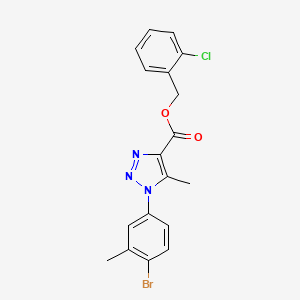

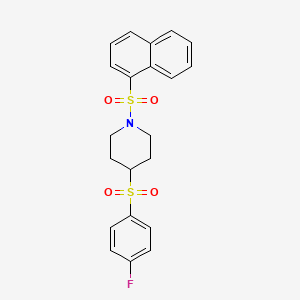

![molecular formula C20H20N2O4S B2356852 4-{[3-(3,4-二甲基苯基)-2,4-二氧代-1,3-噻唑烷-5-基]氨基}苯甲酸乙酯 CAS No. 1008961-75-8](/img/structure/B2356852.png)

4-{[3-(3,4-二甲基苯基)-2,4-二氧代-1,3-噻唑烷-5-基]氨基}苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like the one you mentioned often have complex structures with multiple functional groups. They can be part of larger molecules in pharmaceuticals, polymers, or other chemical products .

Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution or condensation. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Common reactions for compounds with amine and ester groups include acylation, alkylation, and hydrolysis .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .科学研究应用

GPIIb/IIIa 整联蛋白拮抗剂

一项研究专注于开发 GPIIb/IIIa 整联蛋白拮抗剂用于抗血栓治疗,利用三取代的 β-氨基酸衍生物和取代的苯甲 amid 结构,突出了此类化合物在抑制人类血小板聚集和提高急救治疗的口服利用率方面的潜力。该研究强调了三取代 β-氨基酸单元在实现活性构象中的作用,以及对 amidino 基团的修饰以提高口服利用率 (Hayashi 等,1998)。

抗微生物评估

另一条研究途径探索了 (4-取代苯氧基)-苯二氧代膦杂环-4-氧代噻唑烷-噻吩-2-羧酸乙酯的合成和表征。这些化合物经过评估,具有抗菌活性,证明了噻唑烷衍生物在开发新型抗菌剂中的潜力 (Spoorthy 等,2021)。

抗菌剂开发

对新型喹唑啉作为潜在抗菌剂的进一步研究表明合成了 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯等化合物。对这些化合物进行了抗菌和抗真菌活性测试,展示了开发新型抗菌剂配方的潜力 (Desai 等,2007)。

互变异构研究

对 2-氨基-1,3-噻唑烷-4-酮衍生物的互变异构的研究,包括 4-[(4-氧代-1,3-噻唑烷-2-基)氨基]苯甲酸乙酯,提供了对这类化合物结构动力学的见解。该研究揭示了这些化合物在其晶体结构中作为互变异构体存在,有助于了解它们的理化性质和在科学研究中的潜在应用 (Gzella 等,2014)。

光谱和理论研究

(2E)-3-氨基-2-({[(4-苯甲酰基-1,5-二苯基-1H-吡唑-3-基)羰基]氨基}碳硫代)丁-2-烯酸乙酯丁醇溶剂化物已通过光谱和理论研究进行了表征。这些研究提供了有关振动光谱和分子结构的宝贵数据,有助于开发具有特定生物活性的新化合物 (Koca 等,2014)。

作用机制

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding . The presence of the thiazolidine ring and the dimethylphenyl group may influence the compound’s interaction with its targets, potentially altering their function and leading to changes at the cellular level.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response, reduction of oxidative damage, and regulation of cell growth and differentiation.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGNJBOXOOVVNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

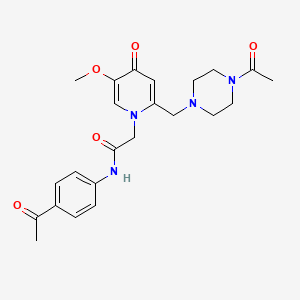

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

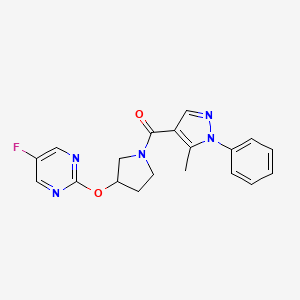

![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)

![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

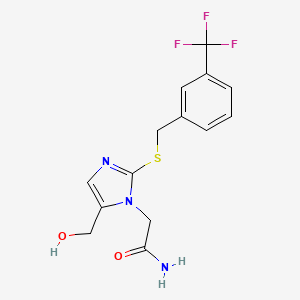

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)